molecular formula C23H18N4O4 B12197388 3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(4H-1,2,4-triazol-4-yl)propanamide

3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(4H-1,2,4-triazol-4-yl)propanamide

Cat. No.: B12197388
M. Wt: 414.4 g/mol
InChI Key: AQOFBCCXOOFEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(4H-1,2,4-triazol-4-yl)propanamide is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core, a triazole ring, and a propanamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(4H-1,2,4-triazol-4-yl)propanamide typically involves multiple steps:

    Formation of the Furochromene Core: The initial step involves the synthesis of the furochromene core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazole Ring:

    Attachment of the Propanamide Group: The final step involves the coupling of the furochromene-triazole intermediate with a propanamide derivative using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the furochromene core.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the propanamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(4H-1,2,4-triazol-4-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(4H-1,2,4-triazol-4-yl)propanamide involves its interaction with specific molecular targets. The furochromene core and triazole ring are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-acetic acid
  • 3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(4H-1,2,4-triazol-4-yl)acetamide

Uniqueness

The uniqueness of 3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(4H-1,2,4-triazol-4-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H18N4O4

Molecular Weight

414.4 g/mol

IUPAC Name

3-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-(1,2,4-triazol-4-yl)propanamide

InChI

InChI=1S/C23H18N4O4/c1-14-16(7-8-22(28)26-27-12-24-25-13-27)23(29)31-21-10-20-18(9-17(14)21)19(11-30-20)15-5-3-2-4-6-15/h2-6,9-13H,7-8H2,1H3,(H,26,28)

InChI Key

AQOFBCCXOOFEIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)CCC(=O)NN5C=NN=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.